molecular formula C7H14N2O3 B131184 N-(Diethylcarbamoyl)-N-methoxyformamide CAS No. 146039-03-4

N-(Diethylcarbamoyl)-N-methoxyformamide

Cat. No. B131184
M. Wt: 174.2 g/mol
InChI Key: ABUWPGZRKFDPIX-UHFFFAOYSA-N
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Description

N-(Diethylcarbamoyl)-N-methoxyformamide (DECM) is a synthetic compound that has been used in scientific research for a variety of applications. DECM is a formamidine compound, which is a type of organic compound that is composed of a formamide group. DECM is a colorless, volatile, and water-soluble liquid with a strong odor. It is used as a reagent in organic synthesis, and as a cross-linking agent in polymerization reactions. DECM has also been used in some medical applications.

Scientific Research Applications

1. Role in Organic Synthesis

N-(Diethylcarbamoyl)-N-methoxyformamide and its derivatives are instrumental in organic synthesis. For instance, Diethyl (N-Methoxy-N-methylcarbamoylmethyl)phosphonate, a closely related compound, is useful for converting aldehydes and ketones into compounds with an α,β-unsaturated N-methoxy-N-methylamide group, exhibiting high E selectivity (Netz & Seidel, 1992).

2. In Molecular Spectroscopy

This chemical has been studied in the context of molecular spectroscopy. For example, the microwave spectra of N-methoxyformamide and its deuterated species have been investigated, providing insights into its molecular structure and behavior (Styger et al., 1991).

3. Role in Metabolomic Profiling

In the field of metabolomics, N-(Diethylcarbamoyl)-N-methoxyformamide derivatives have been used to understand metabolic responses. For example, in a study on the metabolic profiling in mice, compounds like N-carbamoyl-β-alanine played a significant role in identifying potential markers for diseases such as type 2 diabetes mellitus (Pelantová et al., 2016).

4. In Catalysis and Chemical Synthesis

Various derivatives of N-(Diethylcarbamoyl)-N-methoxyformamide are used in catalysis and chemical synthesis. For instance, the palladium-catalyzed coupling reactions involving N-methoxy-N-methylcarbamoyl chloride demonstrate its use in synthesizing N-methoxy-N-methylamides, providing a versatile synthetic basis for further manipulation (Murakami et al., 1998).

5. Computational Chemistry Studies

Computational studies have also been conducted on derivatives of N-(Diethylcarbamoyl)-N-methoxyformamide. For example, the properties of N-azido-N-methoxyformamide have been computed, revealing insights into its structure and decomposition processes, crucial for understanding its behavior in various chemical reactions (Glover & Rauk, 2002).

properties

IUPAC Name

N-(diethylcarbamoyl)-N-methoxyformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3/c1-4-8(5-2)7(11)9(6-10)12-3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUWPGZRKFDPIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N(C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340829
Record name N-(Diethylcarbamoyl)-N-methoxyformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Diethylcarbamoyl)-N-methoxyformamide

CAS RN

146039-03-4
Record name N-(Diethylcarbamoyl)-N-methoxyformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340829
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(Diethylcarbamoyl)-n-methoxyformamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
ONH Me, MM SDDDSS, O Me - researchgate.net
Previously, we described the preparation of N-methoxydiacetamide," a new acetylating reagent, which acetylates chemoselectively primary amines in the presence of alcohols or …
Number of citations: 0 www.researchgate.net
N Akikusa, K Mitsui, T Sakamoto, Y Kikugawa - Synthesis, 1992 - thieme-connect.com
Thieme E-Journals - Synthesis / Abstract DE EN Home Products Journals Books Book Series Service Library Service Help Contact Portal SYNTHESIS Full-text search Full-text search Author …
Number of citations: 15 www.thieme-connect.com
T KITAGAWA, J ARITA, A NAGAHATA - … and pharmaceutical bulletin, 1994 - jstage.jst.go.jp
Many methods have been described for the formylation of amines (1) and alcohols (3) to formamides (2) or formates (4). The formylating reagents which have been used include formic …
Number of citations: 16 www.jstage.jst.go.jp
J Deutsch, HJ Niclas - Synthetic communications, 1993 - Taylor & Francis
A simple method for the direct formylation of amines using cyanomethyl formate is described. The formylation succeeds in moderate to high yields under mild and neutral conditions. …
Number of citations: 31 www.tandfonline.com
B Kang, Y Shimizu, Y Tamura, E Fukuda… - Chemical and …, 2022 - jstage.jst.go.jp
Formamides are useful starting materials for pharmaceutical syntheses. Although various synthetic methods have been documented in this regard, the use of N-formylcarbazole as a …
Number of citations: 3 www.jstage.jst.go.jp
G Verardo, A Gorassini - European Journal of Organic …, 2013 - Wiley Online Library
A simple, efficient two‐step synthesis of N‐protected N′‐formyl‐gem‐diaminoalkyl derivatives is reported. The procedure involves the unprecedented reduction of the carbamoyl azide …
M Shen, A LeTiran, Y Xiao, A Golbraikh… - Journal of medicinal …, 2002 - ACS Publications
We report the development of rigorously validated quantitative structure−activity relationship (QSAR) models for 48 chemically diverse functionalized amino acids with anticonvulsant …
Number of citations: 171 pubs.acs.org
ASM Sonousi - 2017 - digitalcommons.wayne.edu
The ever-growing bacterial resistance to existing antibiotics is alarming to humanity. Many researchers decided to revisit aminoglycosides with renewed emphasis on chemical …
Number of citations: 2 digitalcommons.wayne.edu
秋草法江 - 有機合成化学協会誌, 1997 - jlc.jst.go.jp
ケ ミカルス覚え書き N-(ジ エチ ル カル バ モ イル)-N-メ トキ シホ ル ム ア ミ Page 1 ケ ミカルス覚え書き N-(ジ エチ ル カル バ モ イル)-N-メ トキ シホ ル ム ア ミ ド 秋 草 法 江* N- (…
Number of citations: 3 jlc.jst.go.jp

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